JNJ-5207787

Übersicht

Beschreibung

JNJ-5207787 ist ein nicht-peptidischer, selektiver Antagonist des Neuropeptid-Y-Y2-Rezeptors. Es ist bekannt für seine Fähigkeit, die Blut-Hirn-Schranke zu durchdringen und die Bindung von Peptid YY mit hoher Selektivität für den Y2-Rezeptor gegenüber anderen Neuropeptid-Y-Rezeptoren zu hemmen .

Wissenschaftliche Forschungsanwendungen

JNJ-5207787 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den Neuropeptid-Y-Y2-Rezeptor und seine Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Wird in Studien eingesetzt, um die Rolle von Neuropeptid-Y-Y2-Rezeptoren in verschiedenen biologischen Prozessen zu verstehen, darunter die Appetitregulierung und die Stressreaktion.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Erkrankungen wie Fettleibigkeit, Angstzuständen und Epilepsie untersucht, da es die Neuropeptid-Y-Signalgebung modulieren kann.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Neuropeptid-Y-Rezeptoren abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an den Neuropeptid-Y-Y2-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Appetitregulierung, Angstzustände und die Stressreaktion. Durch Blockierung der Bindung von Peptid YY an den Y2-Rezeptor moduliert this compound die mit diesen Prozessen verbundenen Signalwege .

Wirkmechanismus

Target of Action

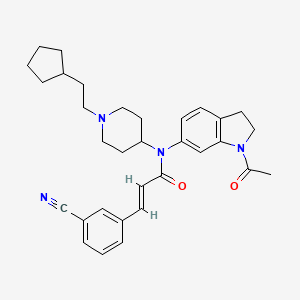

JNJ-5207787, also known as UNII-OW44B6FA0Y or (E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide, is a nonpeptidic, selective antagonist that targets the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological processes, including the regulation of food intake, energy homeostasis, and circadian rhythms.

Mode of Action

This compound interacts with its target, the Y2 receptor, by inhibiting the binding of peptide YY (PYY), a neuropeptide that naturally interacts with the Y2 receptor . This inhibition disrupts the normal functioning of the Y2 receptor, leading to changes in the physiological processes it regulates.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Neuropeptide Y pathway. By antagonizing the Y2 receptor, this compound inhibits the normal signaling of this pathway, which can lead to downstream effects such as changes in food intake, energy homeostasis, and circadian rhythms .

Pharmacokinetics

This compound has been shown to penetrate the blood-brain barrier, which is crucial for its interaction with the Y2 receptors located in the brain . .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in the signaling of the Neuropeptide Y pathway. By inhibiting the binding of PYY to the Y2 receptor, this compound disrupts the normal functioning of this pathway, potentially leading to changes in physiological processes such as food intake, energy homeostasis, and circadian rhythms .

Biochemische Analyse

Biochemical Properties

JNJ-5207787 is known for its high selectivity and affinity for the neuropeptide Y receptor Y2 (NPY2R). It inhibits the binding of peptide YY (PYY) to the NPY2R with a pIC50 of 7.0 for the human receptor and 7.1 for the rat receptor . This compound displays over 100-fold selectivity for NPY2R over other NPY receptors, such as Y1, Y4, and Y5 . The interaction between this compound and NPY2R involves the blocking of peptide YY binding, which in turn affects various downstream signaling pathways.

Cellular Effects

This compound has been shown to influence several cellular processes by antagonizing the NPY2R. In vitro studies have demonstrated that this compound inhibits PYY-stimulated [^35S]GTPγS binding to basal levels . This inhibition affects cell signaling pathways associated with the NPY2R, leading to changes in cellular metabolism and gene expression. Additionally, this compound has been observed to penetrate the blood-brain barrier and occupy Y2 receptor binding sites in various brain regions, including the hypothalamus, hippocampus, and amygdala .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the NPY2R, where it acts as a competitive antagonist. By inhibiting the binding of peptide YY to the receptor, this compound prevents the activation of downstream signaling pathways that are typically mediated by the NPY2R . This inhibition can lead to reduced activity of G-protein coupled receptor (GPCR) signaling, affecting various physiological processes such as appetite regulation, anxiety, and stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under standard storage conditions, with a shelf life of up to four years . In in vivo studies, this compound has demonstrated sustained receptor occupancy and biological activity over time. For example, in rat models, the compound was found to occupy up to 50% of Y2 receptor binding sites in the hypothalamus after intraperitoneal administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats, a dosage of 30 mg/kg administered intraperitoneally resulted in significant brain penetration and receptor occupancy . Higher doses have been associated with increased receptor occupancy and more pronounced biological effects. The compound has also been shown to induce adverse effects at high doses, such as increased seizure activity in certain experimental models .

Metabolic Pathways

This compound is involved in metabolic pathways associated with the NPY2R. By antagonizing this receptor, the compound can influence metabolic processes regulated by neuropeptide Y, such as energy balance, food intake, and glucose metabolism . The interaction with NPY2R can lead to changes in metabolic flux and alterations in the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with the NPY2R. The compound has been shown to penetrate the blood-brain barrier and localize to specific brain regions where the NPY2R is expressed . This distribution is facilitated by the compound’s ability to bind selectively to the receptor, allowing it to accumulate in target tissues.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its binding to the NPY2R on the cell surface. This interaction can influence the receptor’s activity and function, leading to changes in downstream signaling pathways. Additionally, the compound may undergo post-translational modifications that affect its localization and activity within specific cellular compartments .

Vorbereitungsmethoden

Die Synthese von JNJ-5207787 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDas Endprodukt wird durch eine Reihe von Kupplungsreaktionen und Reinigungsschritten gewonnen . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierungen für die Großproduktion.

Analyse Chemischer Reaktionen

JNJ-5207787 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Piperidinringen, um verschiedene Analoga zu bilden

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

JNJ-5207787 ist einzigartig in seiner hohen Selektivität für den Neuropeptid-Y-Y2-Rezeptor und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Zu ähnlichen Verbindungen gehören:

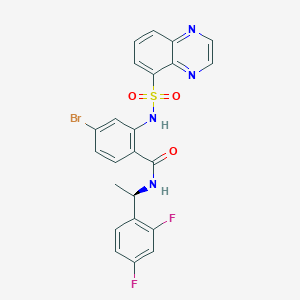

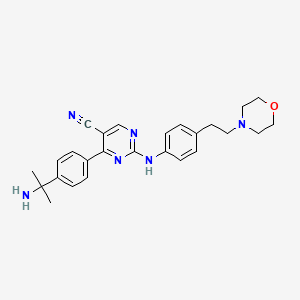

JNJ-31020028: Ein weiterer selektiver Y2-Rezeptor-Antagonist mit höherer Affinität und Potenz im Vergleich zu this compound.

Diese Verbindungen unterstreichen die Einzigartigkeit von this compound in Bezug auf seine Selektivität und seine Fähigkeit zur Hirnpenetration.

Eigenschaften

IUPAC Name |

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEJCLDJIFTPPH-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438082 | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683746-68-1 | |

| Record name | N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-5207787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-5207787 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

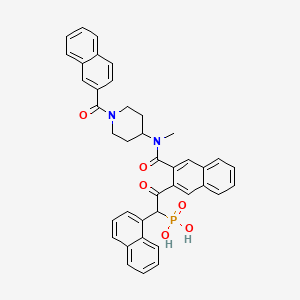

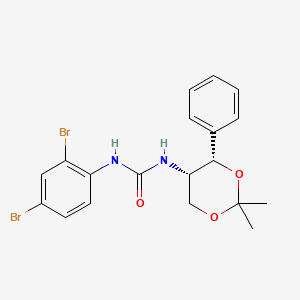

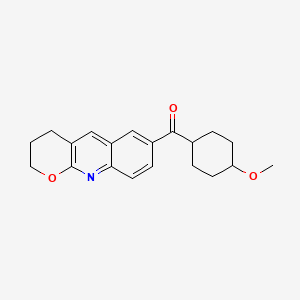

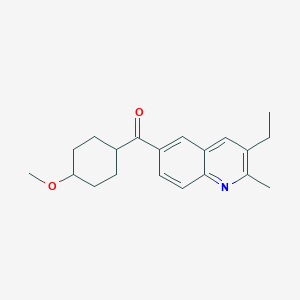

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for JNJ-5207787?

A: this compound acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [, , ] This means it binds to the Y2 receptor and blocks the binding of its natural ligands, such as neuropeptide Y (NPY) and peptide YY (PYY), thereby inhibiting their downstream effects. [, , ]

Q2: How selective is this compound for the Y2 receptor compared to other NPY receptor subtypes?

A: this compound demonstrates high selectivity for the Y2 receptor. In radioligand binding assays, it showed over 100-fold selectivity for the Y2 receptor over other NPY receptor subtypes, including Y1, Y4, and Y5. [, , ] This selectivity was further confirmed through in vitro receptor autoradiography in rat brain tissue sections. [, , ]

Q3: What evidence supports the antagonist activity of this compound on Y2 receptors?

A: The antagonist activity of this compound was demonstrated through its ability to inhibit PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding in KAN-Ts cells, which endogenously express Y2 receptors. [, ] This inhibition was further confirmed through autoradiography in rat brain sections, where this compound effectively blocked PYY-stimulated [35S]GTPγS binding in brain regions known to express Y2 receptors, such as the hypothalamus, hippocampus, and substantia nigra. [, ]

Q4: Does this compound effectively penetrate the brain after systemic administration?

A: Yes, following intraperitoneal administration in rats (30 mg/kg), this compound demonstrated good brain penetration, reaching a Cmax of 1351 ± 153 ng/ml at 30 minutes post-administration. [, ] Ex vivo receptor autoradiography further confirmed the compound's ability to occupy Y2 receptor binding sites in the brain after systemic administration. [, ]

Q5: What is the significance of this compound in epilepsy research?

A: Research suggests that epileptic seizures induce overexpression of NPY, which might contribute to epileptic tolerance. [] A study using a mouse model of spontaneous recurrent seizures (SRS) found that this compound, when co-administered with a low dose of pentylenetetrazol (PTZ), significantly increased the number of seizures in epileptic mice. [] This suggests that blocking Y2 receptors with this compound might interfere with the protective effect of seizure-induced NPY overexpression, highlighting the potential role of Y2 receptors in modulating seizure susceptibility. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-3-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-d]azepine](/img/structure/B1673001.png)